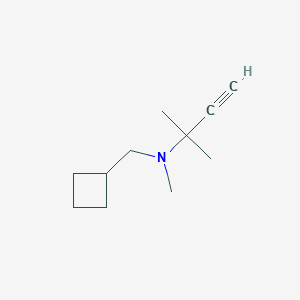

(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine

Description

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-N,2-dimethylbut-3-yn-2-amine |

InChI |

InChI=1S/C11H19N/c1-5-11(2,3)12(4)9-10-7-6-8-10/h1,10H,6-9H2,2-4H3 |

InChI Key |

OJXIMEOOCILYBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)N(C)CC1CCC1 |

Origin of Product |

United States |

Preparation Methods

2-Methylbut-3-yn-2-ol

This compound is a precursor to the 2-methylbut-3-yn-2-yl group and can be synthesized through the condensation of acetylene and acetone, often facilitated by a base or Lewis acid catalysts.

Cyclobutylmethyl Group

The cyclobutylmethyl group can be derived from cyclobutane, which may involve halogenation followed by reaction with a suitable nucleophile.

Methyl Group

The methyl group is straightforward to introduce using methylating agents like methyl iodide or dimethyl sulfate.

Synthesis Strategy

A general strategy for synthesizing (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine could involve the following steps:

Preparation of 2-Methylbut-3-yn-2-amine : This involves converting 2-methylbut-3-yn-2-ol into an amine. This could be achieved through a substitution reaction where the hydroxyl group is replaced by an amino group, potentially using a leaving group like tosylate or mesylate followed by nucleophilic substitution with ammonia or an amine.

Introduction of Cyclobutylmethyl and Methyl Groups : Once the 2-methylbut-3-yn-2-amine is prepared, the cyclobutylmethyl and methyl groups can be introduced through alkylation reactions. This might involve using a strong base to deprotonate the amine, followed by reaction with cyclobutylmethyl halide and methyl halide.

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted amine products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, electrophiles; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylamines.

Reduction: Amine derivatives.

Substitution: Substituted amine products.

Scientific Research Applications

(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares key structural and molecular features of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine with similar compounds:

Key Observations:

- Cyclobutylmethyl vs.

- tert-Butyl vs. Cyclobutylmethyl : The tert-butyl group (C10H19N, ) provides stronger steric shielding and electron donation, which may stabilize the compound against metabolic degradation.

- Alkyne Reactivity : The 2-methylbut-3-yn-2-yl group introduces a terminal alkyne, enabling click chemistry applications (e.g., Huisgen cycloaddition), though this reactivity is absent in cyclohexylmethyl or isopropyl analogues .

Stability and Reactivity

- Alkyne Reactivity : The 2-methylbut-3-yn-2-yl group’s triple bond may confer susceptibility to oxidation or participation in cross-coupling reactions, unlike saturated analogues .

Biological Activity

The compound (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine , also known as N-(Cyclobutylmethyl)-N-methyl-2-methylbut-3-yn-2-amine , is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and a molecular weight of 179.30 g/mol. The compound features a cyclobutyl group, a methyl group, and a 2-methylbut-3-yn-2-yl moiety, which contribute to its unique properties and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.30 g/mol |

| CAS Number | 1339319-73-1 |

| Physical State | Liquid |

The biological activity of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antiviral Properties : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication.

- Neurotransmitter Modulation : The amine group may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Antiviral Activity

A study investigated the antiviral properties of alkynyl amines, revealing that compounds with similar structures could inhibit the replication of viruses such as influenza and HIV. The mechanism was attributed to interference with viral entry or replication processes .

Neurotransmitter Interaction

Research on related amines indicated that they could act as modulators of neurotransmitter release. Specifically, compounds containing similar functional groups have been shown to affect serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Toxicity and Safety Profile

The safety profile of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is crucial for its potential therapeutic use. Preliminary data indicate that it possesses moderate toxicity levels, necessitating careful handling and further toxicological studies to establish safe dosage ranges.

Synthesis

The synthesis of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine can be achieved through several methods:

- Alkyne Formation : Utilizing 2-methylbut-3-yne as a starting material.

- Amine Alkylation : The cyclobutylmethyl group can be introduced via alkylation reactions with suitable electrophiles.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | +20% yield |

| Catalyst Loading | 5–10 mol% | +15% efficiency |

| Reaction Time | 12–24 hours | Reduces byproducts |

Basic Research Question: What analytical techniques are critical for characterizing the structure of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for cyclobutyl protons (δ 1.5–2.5 ppm) and alkyne carbons (δ 70–90 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from branched alkyl and cyclobutyl groups .

- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly for resolving steric effects from the cyclobutyl group .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 180.2) .

Advanced Research Question: How does the alkyne group in (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine influence its interaction with biological targets?

Methodological Answer:

The alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or probe design. Mechanistically:

- Enzyme inhibition : The alkyne’s electron-deficient π-system interacts with catalytic residues (e.g., cytochrome P450), disrupting substrate binding .

- Hydrogen bonding : The sp-hybridized carbon participates in non-covalent interactions with active-site residues, as shown in molecular docking studies .

- Metabolic stability : Alkyne groups resist oxidative degradation, enhancing in vivo half-life in pharmacokinetic assays .

Advanced Research Question: What strategies are effective for designing derivatives of this compound to modulate biological activity?

Methodological Answer:

- Structural modifications :

- Cyclobutyl substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .

- Alkyne functionalization : Convert to azide-alkyne adducts for targeted drug delivery .

- Computational modeling :

- QSAR studies : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

- Dynamics simulations : Analyze binding free energy (MM-PBSA) to prioritize derivatives .

Q. Table 2: Derivative Design Workflow

| Step | Tool/Method | Outcome |

|---|---|---|

| Virtual Screening | AutoDock Vina | Top 10 candidates |

| Synthetic Feasibility | SYLVIA | Prioritize 2–3 scaffolds |

| Biological Testing | Enzymatic Assays | Validate IC₅₀ values |

Advanced Research Question: How can conflicting data on reaction outcomes (e.g., regioselectivity) be resolved in the synthesis of related amines?

Methodological Answer:

Contradictions often arise from varying reaction conditions. Resolution strategies include:

- Kinetic vs. thermodynamic control :

- Low temperatures (0–25°C) favor kinetic products (e.g., Markovnikov addition) .

- High temperatures (80–100°C) shift equilibrium toward thermodynamically stable isomers .

- Spectroscopic monitoring : Use in-situ FTIR to track intermediate formation and adjust conditions dynamically .

- Computational validation : DFT calculations (e.g., Gaussian 16) predict regioselectivity trends for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.